
Decarboxy Gatifloxacin Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decarboxy Gatifloxacin Dihydrochloride is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is characterized by the removal of the carboxyl group from the parent molecule, Gatifloxacin, and the addition of two hydrochloride groups. The molecular formula of this compound is C18H22FN3O2 • 2HCl . This modification potentially alters its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Decarboxy Gatifloxacin Dihydrochloride typically involves the decarboxylation of Gatifloxacin under controlled conditions. The process may include:
Decarboxylation Reaction: Heating Gatifloxacin in the presence of a decarboxylating agent to remove the carboxyl group.
Hydrochloride Addition: Subsequent treatment with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale decarboxylation reactors and precise control of reaction conditions to ensure high yield and purity. The process would also include rigorous quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions: Decarboxy Gatifloxacin Dihydrochloride can undergo various chemical reactions, including:
Oxidation: Potential oxidation at the piperazinyl moiety.
Reduction: Reduction reactions involving the quinolone core.
Substitution: Nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while nucleophilic substitution could result in amino-substituted products.
科学研究应用
Decarboxy Gatifloxacin Dihydrochloride has a range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its potential antibacterial activity and interaction with bacterial enzymes.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic uses.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of Decarboxy Gatifloxacin Dihydrochloride is similar to that of Gatifloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the gyrA and gyrB subunits of DNA gyrase and the parC and parE subunits of topoisomerase IV .
相似化合物的比较
Gatifloxacin: The parent compound with a carboxyl group.
Gemifloxacin: Another fourth-generation fluoroquinolone with a similar mechanism of action.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Comparison: Decarboxy Gatifloxacin Dihydrochloride is unique due to the absence of the carboxyl group, which may influence its pharmacokinetic properties. Compared to Gatifloxacin, it may exhibit different absorption, distribution, metabolism, and excretion profiles. Gemifloxacin and Moxifloxacin, while similar in their antibacterial spectrum, have distinct structural features and pharmacological profiles .
属性
分子式 |
C18H22FN3O2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)quinolin-4-one |
InChI |
InChI=1S/C18H22FN3O2/c1-11-10-21(8-6-20-11)17-14(19)9-13-15(23)5-7-22(12-3-4-12)16(13)18(17)24-2/h5,7,9,11-12,20H,3-4,6,8,10H2,1-2H3 |
InChI 键 |
FRPRRGVUHVKYKT-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1)C2=C(C=C3C(=O)C=CN(C3=C2OC)C4CC4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)
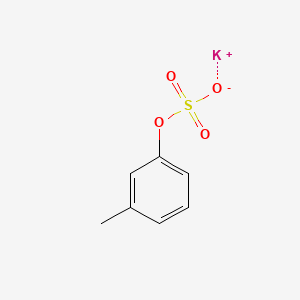
![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
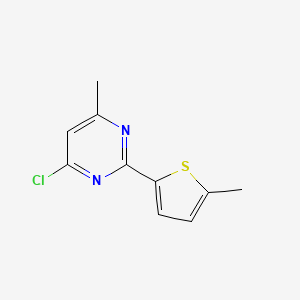
![(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)
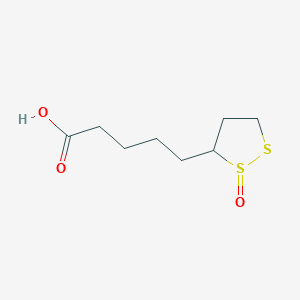

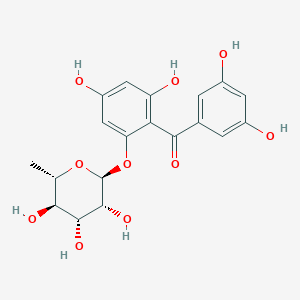
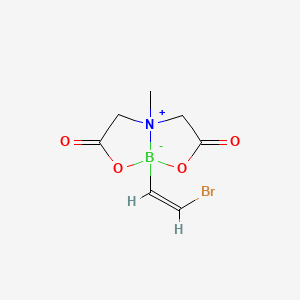
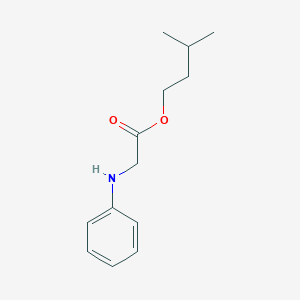
![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)
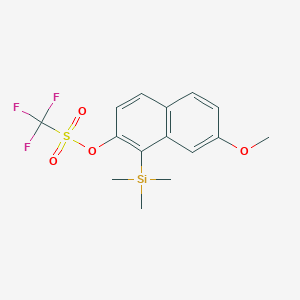
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)
